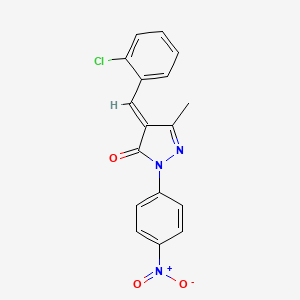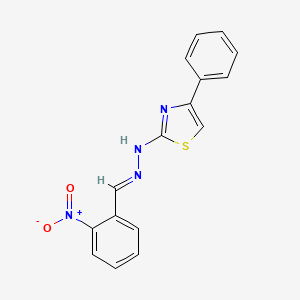![molecular formula C18H15ClN2OS B3893948 4-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3893948.png)
4-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide
Descripción general
Descripción
4-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide, commonly known as "Compound X" is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiazole-containing compounds and has been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth, inflammation, and bacterial growth.
Biochemical and physiological effects:
Compound X has been found to affect various biochemical and physiological processes. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit bacterial growth. Additionally, Compound X has been found to affect the expression of certain genes involved in cancer cell growth and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Compound X in lab experiments is its high potency and specificity. It has been found to exhibit activity at low concentrations, making it a useful tool for studying various biological processes. However, one of the limitations of using Compound X is its potential toxicity. Studies have shown that it can cause cell death in normal cells at high concentrations, which may limit its therapeutic applications.
Direcciones Futuras
There are several future directions for the study of Compound X. One potential direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. This could lead to the development of more potent and specific compounds for therapeutic use. Additionally, studies could focus on the development of new formulations of Compound X that reduce its toxicity and increase its bioavailability. Finally, further research is needed to determine the potential applications of Compound X in other areas, such as neurodegenerative diseases and autoimmune disorders.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, anti-inflammatory, and antimicrobial activities. In vitro studies have shown that Compound X inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, Compound X has been shown to possess antimicrobial activity against various bacterial strains.
Propiedades
IUPAC Name |
4-chloro-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-3-2-4-13(9-12)10-16-11-20-18(23-16)21-17(22)14-5-7-15(19)8-6-14/h2-9,11H,10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNJTCAVZSVQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[ethyl(phenyl)amino]-2-methyl-3-pentyn-2-ol](/img/structure/B3893866.png)
![2-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3893876.png)


![4-chloro-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B3893891.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3893912.png)
![5-[4-(dimethylamino)benzylidene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3893919.png)
![ethyl 2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3893928.png)
![17-(4-fluorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B3893929.png)
![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)propanohydrazide](/img/structure/B3893936.png)

![1-(4-methoxyphenyl)-8-(3-nitrophenyl)-1,5,6,7-tetrahydrocyclopenta[b]imidazo[4,5-e]pyridine](/img/structure/B3893952.png)
![1-(4-allyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(2-pyridinyl)-2-propen-1-one](/img/structure/B3893958.png)
![3-methyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B3893978.png)